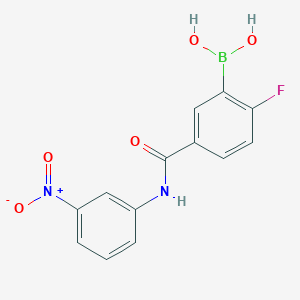
(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a nitrophenyl carbamoyl group attached to a phenyl ring. These functional groups contribute to its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and bases can be tailored to achieve efficient production while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atom.
科学研究应用
(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of (2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitrophenyl carbamoyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid: Similar structure but with a methyl group instead of a nitro group.
2-Fluorophenylboronic acid: Lacks the carbamoyl and nitro groups, making it less versatile in certain reactions.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which imparts different electronic properties.
Uniqueness
(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the nitrophenyl carbamoyl group enhances its potential for biological applications, while the boronic acid group allows for versatile chemical modifications.
生物活性
(2-Fluoro-5-((3-nitrophenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom and a nitrophenyl carbamoyl group. This compound's potential biological activities are linked to its ability to interact with various biological targets, such as enzymes and receptors, making it a candidate for further research in drug development.
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes, particularly those involved in metabolic pathways. Boronic acids are known to form reversible covalent bonds with diols, which can affect enzyme function and cellular processes.
Antimicrobial Properties
Recent studies have indicated that boronic acids can exhibit antimicrobial properties. For instance, derivatives like 2-formylphenylboronic acids have shown moderate activity against various pathogens, including Candida albicans and Escherichia coli. The mechanism of action may involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to the action of the approved antifungal drug Tavaborole (AN2690) which also contains a boron atom .
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | Moderate | Not specified |
| Aspergillus niger | Higher activity | Not specified |
| Escherichia coli | Moderate | Not specified |
| Bacillus cereus | Higher than AN2690 | Lower MIC than AN2690 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is significant due to the presence of the boronic acid moiety, which can interact with active site residues of target enzymes. Such interactions may lead to altered enzymatic activities, providing a basis for therapeutic applications.
Case Studies and Research Findings
Research has demonstrated that compounds similar to this compound can inhibit proteasomes and other critical enzymes involved in cancer progression. For example:
- Study on Boronophenylalanine : This compound has been shown to inhibit proteasomal activity in cancer cells, suggesting that similar mechanisms could be explored for this compound .
- Antifungal Activity Research : A study highlighted that fluoro-substituted phenylboronic acids demonstrated enhanced antimicrobial activities due to their ability to form stable complexes with biological targets .
属性
分子式 |
C13H10BFN2O5 |
|---|---|
分子量 |
304.04 g/mol |
IUPAC 名称 |
[2-fluoro-5-[(3-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BFN2O5/c15-12-5-4-8(6-11(12)14(19)20)13(18)16-9-2-1-3-10(7-9)17(21)22/h1-7,19-20H,(H,16,18) |
InChI 键 |
QVDAMBMSJKATAO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















